molecular formula C15H27N3O6 B14553553 N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine CAS No. 62188-59-4

N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine

Cat. No.: B14553553
CAS No.: 62188-59-4
M. Wt: 345.39 g/mol
InChI Key: XQYUZNOKIAEOFY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine is a chemical compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often utilized in peptide synthesis and various biochemical applications.

Properties

CAS No.

62188-59-4

Molecular Formula

C15H27N3O6

Molecular Weight

345.39 g/mol

IUPAC Name

2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H27N3O6/c1-9(2)6-10(13(22)16-8-12(20)21)18-11(19)7-17-14(23)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t10-/m1/s1

InChI Key

XQYUZNOKIAEOFY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-D-leucylglycine involves its role as a protected peptide intermediate. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, enabling the synthesis of longer peptide chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.